molecular formula C19H18F2N2O2 B5413729 1-{3-FLUORO-4-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE CAS No. 5935-61-5

1-{3-FLUORO-4-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE

Cat. No.: B5413729
CAS No.: 5935-61-5
M. Wt: 344.4 g/mol
InChI Key: VNBCXMQYSHSRRL-UHFFFAOYSA-N
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Description

1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one is an organic compound with the molecular formula C19H18F2N2O2. It is characterized by the presence of fluorine atoms and a piperazine ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 1-{3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one involves several steps. One common method includes the reaction of 3-fluorobenzoyl chloride with piperazine to form an intermediate, which is then reacted with 3-fluoro-4-aminophenyl ethanone under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and piperazine ring play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

1-{3-Fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl}ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-fluoro-4-[4-(3-fluorobenzoyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-13(24)14-5-6-18(17(21)12-14)22-7-9-23(10-8-22)19(25)15-3-2-4-16(20)11-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBCXMQYSHSRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345628
Record name ST051099
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5935-61-5
Record name ST051099
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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